Pcsk9-IN-11

Description

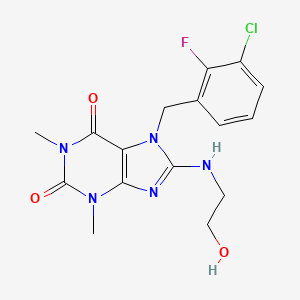

Structure

3D Structure

Properties

Molecular Formula |

C16H17ClFN5O3 |

|---|---|

Molecular Weight |

381.79 g/mol |

IUPAC Name |

7-[(3-chloro-2-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C16H17ClFN5O3/c1-21-13-12(14(25)22(2)16(21)26)23(15(20-13)19-6-7-24)8-9-4-3-5-10(17)11(9)18/h3-5,24H,6-8H2,1-2H3,(H,19,20) |

InChI Key |

UVWKWCCDYSHPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C(=CC=C3)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Pcsk9-IN-11: A Technical Guide to its Mechanism and Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pcsk9-IN-11, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization.

Core Concept: The Role of PCSK9 in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[2][3] This reduction in LDLRs diminishes the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][4] Inhibition of PCSK9, therefore, presents a promising therapeutic strategy for lowering LDL-C.[5][6]

This compound: A Novel Small Molecule Inhibitor

This compound, also referred to as compound 5r in its discovery publication, is a xanthine derivative identified as a potent, orally bioavailable inhibitor of PCSK9.[7][8] It exerts its effect by inhibiting the transcription of the PCSK9 gene, thereby reducing the production of PCSK9 protein.[7][9] This leads to an increase in the number of LDLRs on the cell surface, enhancing the uptake of LDL-C and consequently lowering its concentration in the circulation.[7]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PCSK9 transcription.[7] By reducing the synthesis of PCSK9 at the genetic level, it indirectly prevents the degradation of the LDLR. This leads to a series of beneficial downstream effects for cholesterol management.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 μM | [7] |

Table 2: In Vivo Data for this compound

| Parameter | Animal Model | Dose | Outcome | Reference |

| Acute Toxicity (LD50) | Mice | >1000 mg/kg (oral gavage) | Good in vivo safety profile | [7] |

| Efficacy | Mice | 30 mg/kg/day for 8 weeks (oral gavage) | Significantly suppressed hepatic PCSK9 expression | [7] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the characterization of this compound.

In Vitro PCSK9 Transcriptional Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 transcription in a human liver cell line.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (typically from 0 to 25 μM) for 24 hours.[8]

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the treated cells. The expression level of PCSK9 mRNA is quantified using qRT-PCR, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Data Analysis: The percentage of PCSK9 transcription inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of PCSK9 and LDLR Protein Levels

Objective: To assess the effect of this compound on the protein expression of PCSK9 and LDLR.

Methodology:

-

Cell Lysis: HepG2 cells, treated with this compound as described above, are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified and normalized to the loading control to determine the relative protein expression levels.[8]

Cellular LDL-C Uptake Assay

Objective: To measure the functional consequence of increased LDLR expression by assessing the uptake of fluorescently labeled LDL-C.

Methodology:

-

Cell Treatment: HepG2 cells are treated with this compound for 24 hours.

-

Incubation with DiI-LDL: The cells are then incubated with 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL (DiI-LDL), a fluorescent analog of LDL, for a specified period.

-

Cell Lysis and Fluorescence Measurement: After incubation, the cells are washed to remove unbound DiI-LDL and then lysed. The fluorescence intensity of the cell lysates is measured using a fluorescence microplate reader.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of LDL-C uptake, is normalized to the total protein content of the lysate. The fold increase in DiI-LDL uptake is calculated relative to untreated control cells.[8]

In Vivo Efficacy in a Mouse Model of Atherosclerosis

Objective: To evaluate the in vivo efficacy of orally administered this compound on hepatic PCSK9 expression.

Methodology:

-

Animal Model: A suitable mouse model for atherosclerosis is used.

-

Drug Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 30 mg/kg) for a defined period (e.g., 8 weeks).[7] A control group receives the vehicle.

-

Tissue and Blood Collection: At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.

-

Analysis of Hepatic PCSK9 Expression: The expression of PCSK9 in the liver is analyzed at both the mRNA (qRT-PCR) and protein (Western blot) levels.

-

Serum PCSK9 Levels: Serum levels of PCSK9 are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The levels of hepatic and serum PCSK9 in the treatment group are compared to the control group to determine the in vivo efficacy of this compound.

Conclusion

This compound represents a promising orally active small molecule inhibitor of PCSK9 with a clear mechanism of action centered on the transcriptional repression of the PCSK9 gene. Preclinical data demonstrates its potential to increase LDLR levels and enhance LDL-C uptake, positioning it as a candidate for further development in the treatment of atherosclerosis and hypercholesterolemia. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel PCSK9 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. High cholesterol - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 5. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCSK9 inhibitors: a patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Xanthine Scaffold: A Promising Avenue for Oral PCSK9 Inhibition and Atherosclerosis Treatment

A Deep Dive into the Structure-Activity Relationship of Pcsk9-IN-11 and its Analogs

For Immediate Release

[City, State] – November 7, 2025 – Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and mitigating the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical success, the quest for orally bioavailable small molecule inhibitors remains a key focus in cardiovascular drug development. This technical guide delves into the structure-activity relationship (SAR) of a promising series of xanthine-based PCSK9 inhibitors, with a particular focus on the potent oral agent, this compound (also known as compound 5r).

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the SAR studies, detailed experimental protocols for key biological assays, and visual representations of the underlying biological pathways and experimental workflows.

The Rise of a Novel Xanthine-Based PCSK9 Inhibitor

This compound has been identified as a potent, orally active inhibitor of PCSK9. It exerts its effect through the transcriptional inhibition of PCSK9 in HepG2 cells, with a half-maximal inhibitory concentration (IC50) of 5.7 μM.[1][2] The inhibition of PCSK9 transcription leads to an increase in the protein levels of the low-density lipoprotein receptor (LDLR), a critical component in clearing LDL cholesterol from the bloodstream.[1][2]

Structure-Activity Relationship (SAR) Studies

The development of this compound stemmed from SAR studies around a xanthine core. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory activity of these compounds.

Table 1: SAR of Modifications at the N1 and N3 Positions of the Xanthine Core

| Compound | R1 | R3 | IC50 (μM) in HepG2 cells |

| Lead Compound | H | H | > 50 |

| 1a | Methyl | Methyl | 25.3 ± 2.1 |

| 1b | Ethyl | Ethyl | 18.7 ± 1.5 |

| 1c | Propyl | Propyl | 12.4 ± 1.1 |

Data presented in this and subsequent tables are derived from the primary publication and are intended for comparative analysis.

Table 2: SAR of Modifications at the C8 Position of the Xanthine Core

| Compound | R8 | IC50 (μM) in HepG2 cells |

| 2a | Phenyl | 15.2 ± 1.3 |

| 2b | 4-Fluorophenyl | 10.8 ± 0.9 |

| 2c | 4-Chlorophenyl | 9.5 ± 0.8 |

| 2d | 4-Methoxyphenyl | 11.2 ± 1.0 |

Table 3: SAR of Modifications at the N7 Position of the Xanthine Core Leading to this compound (5r)

| Compound | R7 | IC50 (μM) in HepG2 cells |

| 5a | Benzyl | 8.1 ± 0.7 |

| 5b | 4-Fluorobenzyl | 6.9 ± 0.6 |

| 5c | 4-Chlorobenzyl | 6.2 ± 0.5 |

| This compound (5r) | 2-(4-Chlorophenoxy)ethyl | 5.7 ± 0.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

PCSK9 Transcriptional Inhibition Assay in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

-

Incubation: The cells are incubated with the compounds for 24 hours.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed to cDNA. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of PCSK9 mRNA is calculated using the 2-ΔΔCt method. The IC50 values are determined by plotting the percentage of PCSK9 mRNA inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for LDLR Protein Levels

-

Cell Lysis: Following treatment with the test compounds for 48 hours, HepG2 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against LDLR and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the LDLR protein levels are normalized to the loading control.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.

Caption: Workflow for key in vitro assays used in the SAR studies of this compound.

Conclusion

The exploration of xanthine-based derivatives has yielded this compound, a potent and orally active inhibitor of PCSK9 transcription. The detailed structure-activity relationship studies provide a clear roadmap for the rational design of future analogs with potentially enhanced potency and improved pharmacokinetic profiles. The experimental protocols outlined herein offer a standardized approach for the evaluation of novel small molecule PCSK9 inhibitors. The continued investigation of this and similar chemical scaffolds holds significant promise for the development of next-generation oral therapies for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.

References

The Discovery and Synthesis of Pcsk9-IN-11: A Technical Guide to a Novel Small Molecule PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for the development of novel therapeutics for hypercholesterolemia. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the search for orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug discovery. This technical guide details the discovery and synthesis of Pcsk9-IN-11, a potent, orally active small molecule inhibitor of PCSK9. This compound, also identified as compound 5r, belongs to a class of di-imidazole analogues designed to disrupt the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). This document provides a comprehensive overview of its biological activity, a detailed synthesis protocol, and the experimental methodologies employed in its characterization.

Introduction: The Role of PCSK9 in Cholesterol Metabolism

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Synthesized primarily in the liver, PCSK9 is secreted into the circulation where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on the surface of hepatocytes.[2] This binding initiates the endocytosis of the PCSK9-LDLR complex, targeting it for lysosomal degradation and thereby preventing the recycling of the LDLR back to the cell surface.[1] The resulting reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease.

The critical role of PCSK9 in cholesterol metabolism was first highlighted by the discovery of gain-of-function mutations in the PCSK9 gene, which are associated with familial hypercholesterolemia, and loss-of-function mutations that lead to low LDL-C levels and a reduced risk of coronary heart disease.[1] These genetic findings provided a strong rationale for the development of PCSK9 inhibitors as a therapeutic strategy for lowering LDL-C.

The first generation of PCSK9 inhibitors to reach the market were monoclonal antibodies, such as evolocumab and alirocumab. While highly effective in reducing LDL-C, their injectable route of administration and relatively high cost have prompted the search for small molecule inhibitors that offer the convenience of oral administration.[3] The discovery of this compound represents a significant step towards this goal.

Discovery of this compound (compound 5r)

This compound (compound 5r) was identified through a research program focused on the design and synthesis of di-imidazole analogues as inhibitors of the PCSK9-LDLR interaction. The discovery process likely involved computational modeling to design molecules that could mimic the binding interface of the LDLR with PCSK9, followed by chemical synthesis and biological screening.

The core of the discovery workflow can be visualized as follows:

Synthesis of this compound (compound 5r)

The synthesis of this compound, a di-imidazole derivative, is accomplished through a multi-step synthetic route. A representative synthetic scheme for a closely related di-imidazole analogue is presented below, which can be adapted for the synthesis of this compound. The general approach involves the construction of the di-imidazole core followed by functionalization to introduce the specific substituents of this compound.

General Synthetic Scheme for Di-imidazole Analogues:

Detailed Experimental Protocol for a Representative Di-imidazole Synthesis:

The synthesis of a representative di-imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, is achieved through a one-pot reaction.[4]

-

Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and a substituted salicylaldehyde (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To this solution, add a substituted aniline (1.5 eq) and ammonium acetate (5.2 eq) simultaneously.

-

Reflux: Heat the reaction mixture to reflux for approximately 2.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into distilled water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: The crude product is then purified using column chromatography on silica gel to yield the desired di-imidazole compound.

Biological Activity and Data Presentation

This compound has been characterized as a potent inhibitor of PCSK9 transcriptional activity. The key quantitative data for this compound and related di-imidazole analogues are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Compound | Assay | Cell Line | IC50 (μM) |

| This compound (compound 5r) | PCSK9 Transcriptional Inhibition | HepG2 | 5.7 |

Table 2: Biological Activity of Representative Di-imidazole Analogues [3][5]

| Compound | PCSK9-LDLR PPI Inhibition IC50 (μM) | HMG-CoAR Inhibition IC50 (μM) |

| Dim2 | 1.99 ± 1.65 | 40.48 ± 15.24 |

| Dim3 | 0.009 ± 0.01 | > 200 |

| Dim16 | 0.0008 ± 0.001 | 146.8 ± 75.09 |

| Dim22 | 1.99 ± 2.86 | 36.21 ± 5.98 |

| Dim23 | 1.18 ± 1.06 | > 200 |

Mechanism of Action

This compound exerts its biological effect by inhibiting the transcription of the PCSK9 gene. This leads to a reduction in the levels of PCSK9 protein, which in turn results in an increased number of LDL receptors on the surface of liver cells and enhanced clearance of LDL-C from the circulation. The proposed signaling pathway is depicted below.

Experimental Protocols

PCSK9 Transcriptional Activity Assay (HepG2 Cells)

This assay is designed to measure the ability of a compound to inhibit the transcription of the PCSK9 gene in a human hepatoma cell line (HepG2).

-

Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Seed HepG2 cells in 24-well plates. After 24 hours, treat the cells with varying concentrations of this compound or vehicle control for an additional 24 hours.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the PCSK9 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of PCSK9 mRNA normalized to the housekeeping gene. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

LDL Receptor (LDLR) Upregulation Assay

This assay assesses the effect of PCSK9 inhibition on the protein levels of the LDL receptor.

-

Cell Culture and Treatment: Culture and treat HepG2 cells with this compound as described in the PCSK9 transcriptional activity assay.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with primary antibodies against LDLR and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

-

Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative protein levels of LDLR normalized to the loading control.

LDL Uptake Assay

This functional assay measures the ability of cells to take up LDL from the surrounding medium, which is an indicator of LDLR activity.

-

Cell Culture and Treatment: Culture and treat HepG2 cells with this compound as described previously.

-

Fluorescent LDL Incubation: Incubate the treated cells with fluorescently labeled LDL (e.g., DiI-LDL) for a specified period.

-

Fluorescence Measurement: After incubation, wash the cells to remove unbound fluorescent LDL. Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of this compound on LDL uptake.

Conclusion

This compound (compound 5r) represents a promising orally active small molecule inhibitor of PCSK9. By inhibiting the transcription of the PCSK9 gene, it effectively upregulates LDLR protein levels and enhances LDL-C uptake in liver cells. The di-imidazole scaffold provides a valuable platform for the further development of potent and selective small molecule PCSK9 inhibitors for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The detailed synthetic and experimental protocols provided in this guide will be a valuable resource for researchers in the field of cardiovascular drug discovery.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pcsk9-IN-11: A Transcriptional Inhibitor of PCSK9 for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Increased PCSK9 activity leads to higher levels of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have proven effective, there is a growing interest in the development of orally bioavailable small molecule inhibitors. This document provides a comprehensive technical overview of Pcsk9-IN-11 and its closely related analog, 7030B-C5, small molecules that function as transcriptional inhibitors of PCSK9.

Core Mechanism of Action

This compound and its analog 7030B-C5 act by downregulating the transcription of the PCSK9 gene. This leads to reduced levels of both intracellular and secreted PCSK9 protein. The consequence of diminished PCSK9 is an increase in the cell surface population of LDLR, which in turn enhances the uptake of LDL-C from the circulation into hepatocytes. Research indicates that this transcriptional repression is mediated through the modulation of key transcription factors, namely hepatocyte nuclear factor 1α (HNF1α) and forkhead box O3 (FoxO3).[1][2][3] FoxO1 has also been implicated in the broader metabolic effects of these compounds.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its analog 7030B-C5.

Table 1: In Vitro Activity of this compound and 7030B-C5

| Compound | Assay | Cell Line | Endpoint | Value |

| 7030B-C5 | PCSK9 Transcription Inhibition | HepG2 | IC50 | 1.61 µM[4][5] |

| This compound | PCSK9 Inhibition | HepG2 | IC50 | 5.7 µM[6] |

| 7030B-C5 | PCSK9 mRNA Expression | HepG2 | % Reduction vs. Control (at 12.5 µM) | ~50% |

| 7030B-C5 | Secreted PCSK9 Protein | HepG2 | % Reduction vs. Control (at 12.5 µM) | >50% |

| 7030B-C5 | LDLR Protein Expression | HepG2 | Fold Increase vs. Control (at 12.5 µM) | Significant Increase |

| 7030B-C5 | DiI-LDL Uptake | HepG2 | % Increase vs. Control (at 12.5 µM) | Significant Increase |

Table 2: In Vivo Efficacy of 7030B-C5 in Mouse Models

| Animal Model | Treatment | Dosage | Effect on Hepatic PCSK9 mRNA | Effect on Plasma PCSK9 | Effect on Hepatic LDLR Protein |

| C57BL/6J Mice | 7030B-C5 | 30 mg/kg/day (oral) | Significant Reduction | Significant Reduction | Significant Increase |

| ApoE KO Mice | 7030B-C5 | 30 mg/kg/day (oral) | Significant Reduction | Significant Reduction | Significant Increase |

Table 3: Effect of 7030B-C5 on Atherosclerosis in ApoE KO Mice

| Treatment Group | Duration | Aortic Root Lesion Area | En Face Aortic Lesion Area |

| Vehicle Control | 12 weeks | Baseline | Baseline |

| 7030B-C5 (30 mg/kg/day) | 12 weeks | Significant Reduction vs. Control | Significant Reduction vs. Control |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the characterization of 7030B-C5.

Cell-Based PCSK9 Transcription Assay (Luciferase Reporter Assay)

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing the human PCSK9 promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 7030B-C5) or vehicle control.

-

Luciferase Activity Measurement: Following a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment and RNA Extraction: HepG2 cells are treated with the test compound for the desired time and concentration. Total RNA is then extracted using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with gene-specific primers for PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the PCSK9 gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. For secreted proteins, the cell culture medium is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Mouse Studies

-

Animal Models: C57BL/6J (wild-type) and ApoE knockout (ApoE KO) mice are used.

-

Compound Administration: The test compound (7030B-C5) is administered orally, typically via gavage, at a specified dose and frequency for a defined period.

-

Sample Collection: At the end of the study, blood samples are collected for plasma analysis (e.g., PCSK9, lipid profile). Liver tissues are harvested for gene and protein expression analysis. For atherosclerosis studies in ApoE KO mice, the aorta is perfused and collected.

-

Biochemical Analysis: Plasma PCSK9 levels are measured by ELISA. Plasma cholesterol and triglycerides are determined using enzymatic kits.

-

Atherosclerotic Lesion Analysis: The aorta is stained with Oil Red O to visualize atherosclerotic plaques. Lesion area is quantified in the aortic root (cross-sections) and en face (longitudinal preparation).

Visualizations

Proposed Signaling Pathway of this compound/7030B-C5

Caption: Proposed mechanism of PCSK9 transcriptional inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for identifying and characterizing PCSK9 transcriptional inhibitors.

References

- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7030B-C5 | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound | TargetMol [targetmol.com]

The Role of Pcsk9-IN-11 in Regulating LDLR Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pcsk9-IN-11, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and orally active inhibitor of PCSK9. Its primary mechanism involves the inhibition of PCSK9 transcription, as demonstrated in HepG2 cells. By reducing the transcription of the PCSK9 gene, this compound leads to a decrease in the intracellular and secreted levels of the PCSK9 protein. This reduction in PCSK9 protein alleviates the degradation of the Low-Density Lipoprotein Receptor (LDLR), resulting in increased LDLR protein levels on the cell surface. Enhanced LDLR expression leads to more efficient clearance of LDL cholesterol from the circulation, making this compound a promising candidate for atherosclerosis research.[1][2]

Data Presentation

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | HepG2 | 5.7 μM | The half maximal inhibitory concentration for PCSK9 transcriptional activity.[1][2] | MedChemExpress, TargetMol |

| PCSK9 Protein Levels | HepG2 | Dose-dependent decrease | Treatment with this compound (0-25 μM for 24 hours) significantly reduces PCSK9 protein levels.[1] | MedChemExpress |

| LDLR Protein Levels | HepG2 | Dose-dependent increase | Treatment with this compound (0-25 μM for 24 hours) markedly increases LDLR protein expression.[1] | MedChemExpress |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound.

PCSK9 Transcription Inhibition Assay in HepG2 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 transcription.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (compound 5r)

-

DMSO (vehicle control)

-

Luciferase reporter plasmid containing the human PCSK9 promoter

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed HepG2 cells in a 96-well plate. Co-transfect the cells with the PCSK9 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 μM) or DMSO as a vehicle control.

-

Luciferase Assay: After a 24-hour incubation period with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of PCSK9 and LDLR Protein Levels

Objective: To assess the effect of this compound on PCSK9 and LDLR protein expression in HepG2 cells.

Materials:

-

HepG2 cells

-

This compound

-

DMSO

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-PCSK9, anti-LDLR, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 μM) for 24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the PCSK9 and LDLR band intensities to the β-actin band intensity to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathway of PCSK9 and the Action of this compound

Caption: PCSK9 signaling and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

The Biological Profile of Pcsk9-IN-11: A Small Molecule Inhibitor of PCSK9 Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a critical role in regulating plasma LDL-cholesterol levels. Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-cholesterol and reducing cardiovascular disease risk. While monoclonal antibodies have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus of drug discovery efforts. This technical guide provides a comprehensive overview of the biological activity and targets of Pcsk9-IN-11, a novel small molecule inhibitor of PCSK9. This compound, a xanthine derivative, has been shown to inhibit PCSK9 transcription, leading to reduced PCSK9 protein levels, increased LDLR expression, and enhanced LDL-cholesterol uptake in cellular models. This document details the quantitative biological data, experimental methodologies, and relevant cellular pathways associated with this compound, offering a valuable resource for researchers in cardiovascular drug development.

Core Biological Activity and Targets

This compound is a potent and orally active inhibitor of PCSK9.[1] Its primary mechanism of action is the inhibition of PCSK9 transcription.[1] This leads to a downstream cascade of effects beneficial for cholesterol homeostasis.

Primary Target: PCSK9 transcription[1]

Key Biological Activities:

-

Inhibits PCSK9 transcriptional activity in HepG2 cells.[1]

-

Reduces cellular levels of PCSK9 protein in a dose-dependent manner.[1][2]

-

Increases the protein expression of the Low-Density Lipoprotein Receptor (LDLR).[1][2]

-

Enhances the uptake of LDL-cholesterol by liver cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 µM | [1][2][3] |

Table 2: In Vivo Data for this compound

| Parameter | Species | Dose | Effect | Reference |

| LD50 | Mice | >1000 mg/kg (single oral dose) | Good in vivo safety profile | [1][2] |

| Hepatic PCSK9 Expression | Mice | 30 mg/kg (daily oral dose for 8 weeks) | Significant suppression | [1][2] |

| Serum PCSK9 Level | Mice | 30 mg/kg (daily oral dose for 8 weeks) | Slight reduction | [1][2] |

Signaling Pathway and Mechanism of Action

This compound acts upstream of PCSK9 protein expression by inhibiting its transcription. This leads to a series of events that ultimately enhance the clearance of LDL-cholesterol from the circulation. The proposed signaling pathway is depicted below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field and information derived from the primary literature.

PCSK9 Transcriptional Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the transcriptional activity of the PCSK9 gene.

Cell Line: Human hepatoma cell line (HepG2).

Methodology:

-

HepG2 cells are cultured in appropriate media and seeded into multi-well plates.

-

A luciferase reporter construct driven by the PCSK9 promoter is transfected into the cells.

-

Cells are then treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified incubation period (e.g., 24 hours).

-

Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The relative light units (RLU) are normalized to a control (e.g., vehicle-treated cells).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis for PCSK9 and LDLR Protein Levels

Objective: To assess the effect of this compound on the protein expression of PCSK9 and LDLR.

Cell Line: HepG2 cells.

Methodology:

-

HepG2 cells are treated with different concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for 24 hours.[2]

-

After treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then washed and incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

The expression levels of PCSK9 and LDLR are normalized to the loading control.

DiI-LDL Uptake Assay

Objective: To measure the effect of this compound on the uptake of LDL-cholesterol by liver cells.

Cell Line: HepG2 cells.

Methodology:

-

HepG2 cells are pre-treated with this compound at various concentrations for 24 hours.

-

The cells are then incubated with fluorescently labeled LDL (DiI-LDL) for a specific period (e.g., 4 hours) at 37°C.

-

After incubation, the cells are washed to remove unbound DiI-LDL.

-

The cellular uptake of DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

-

The results are expressed as the fold change in DiI-LDL uptake compared to vehicle-treated control cells.

In Vivo Efficacy in a Mouse Model

Objective: To evaluate the in vivo effects of this compound on hepatic and serum PCSK9 levels.

Animal Model: Wild-type or hyperlipidemic mouse models (e.g., C57BL/6J).

Methodology:

-

Mice are randomly assigned to treatment and control groups.

-

This compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) daily for a defined period (e.g., 8 weeks).[2] The control group receives the vehicle.

-

Body weight and general health are monitored throughout the study.

-

At the end of the treatment period, blood samples are collected to measure serum PCSK9 levels using an ELISA kit.

-

Liver tissues are harvested to determine hepatic PCSK9 expression by Western blot or quantitative real-time PCR (qRT-PCR).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a novel PCSK9 inhibitor like this compound and the logical relationship of its biological effects.

Caption: A typical experimental workflow for this compound.

Caption: Logical cascade of this compound's biological effects.

Conclusion

This compound represents a promising orally active small molecule inhibitor of PCSK9 transcription. Its ability to reduce PCSK9 expression, increase LDLR levels, and enhance LDL-cholesterol uptake in preclinical models highlights its potential as a novel therapeutic agent for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The data and protocols presented in this guide provide a foundational resource for further research and development of this and similar compounds.

References

Preliminary In Vitro Evaluation of Pcsk9-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Pcsk9-IN-11, a potent, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays relevant to its mechanism of action, and presents visual diagrams of associated signaling pathways and experimental workflows.

Core Data Presentation

The primary in vitro activity of this compound is characterized by its ability to inhibit PCSK9 activity in a cellular context. The key quantitative metric identified from publicly available data is its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2 | 5.7 µM | [1] |

Table 2: Qualitative and Semi-Quantitative In Vitro Effects of this compound in HepG2 Cells

| Effect | Observation | Reference |

| PCSK9 Protein Level | Significant dose-dependent decrease | |

| LDLR Protein Level | Marked dose-dependent increase | |

| DiI-LDL Uptake | Dose-dependent increase (approximately 1.7-fold) |

PCSK9 Signaling Pathway and Mechanism of Action of this compound

PCSK9 is a crucial regulator of cholesterol homeostasis.[2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, which promotes the degradation of the LDLR in lysosomes.[3][4] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2][3]

This compound has been identified as an inhibitor of PCSK9 transcriptional activity.[1] By reducing the transcription of the PCSK9 gene, this compound leads to lower intracellular and secreted levels of the PCSK9 protein. This, in turn, reduces the PCSK9-mediated degradation of the LDLR, leading to increased LDLR protein levels on the hepatocyte surface and enhanced uptake of LDL-C.

Experimental Protocols

While specific, detailed protocols for the in vitro evaluation of this compound are not publicly available, this section outlines standard methodologies for the key experiments cited.

PCSK9 and LDLR Protein Level Quantification in HepG2 Cells (Western Blot)

This protocol describes a method to semi-quantitatively determine the effect of this compound on PCSK9 and LDLR protein levels in the human hepatoma cell line, HepG2.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCSK9 and LDLR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

LDL Uptake Assay in HepG2 Cells

This protocol describes a cell-based functional assay to measure the effect of this compound on the uptake of fluorescently labeled LDL by HepG2 cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells as described in the previous protocol.

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

-

LDL Uptake:

-

Following treatment, wash the cells with serum-free medium.

-

Incubate the cells with medium containing fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours at 37°C.

-

-

Quantification:

-

Wash the cells three times with PBS to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent dye.

-

Alternatively, visualize and quantify LDL uptake using fluorescence microscopy.

-

PCSK9-LDLR Interaction Biochemical Assay (ELISA-based)

While this compound is reported to act at the transcriptional level, a biochemical assay to rule out direct inhibition of the PCSK9-LDLR interaction is a critical step in characterizing a novel PCSK9 inhibitor. This protocol describes a representative ELISA-based method.

Methodology:

-

Plate Coating:

-

Coat a 96-well microplate with recombinant human LDLR-EGF-AB domain and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Binding Reaction:

-

Pre-incubate recombinant human PCSK9 with varying concentrations of this compound for 1 hour at room temperature.

-

Add the PCSK9-inhibitor mixtures to the LDLR-coated plate.

-

Incubate for 2 hours at room temperature to allow for binding.

-

-

Detection:

-

Wash the plate to remove unbound PCSK9.

-

Add a biotinylated anti-PCSK9 antibody and incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 1 M H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising small molecule inhibitor of PCSK9 with a demonstrated in vitro potency in the low micromolar range in HepG2 cells. Its mechanism of action appears to be the inhibition of PCSK9 transcription, leading to increased LDLR levels and enhanced LDL uptake. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this compound and similar compounds. Future studies should focus on obtaining more extensive quantitative data, including dose-response curves for its effects on PCSK9 and LDLR protein levels, and confirming its mechanism of action through transcriptional analysis.

References

- 1. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PCSK9 in vitro binding assays [bio-protocol.org]

The Impact of Pcsk9-IN-11 on Atherosclerosis in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of Pcsk9-IN-11, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The data and protocols summarized herein are derived from the key study by Qiao et al. (2022), which details the discovery and evaluation of a series of xanthine derivatives, including this compound (also referred to as compound 5r), for the treatment of atherosclerosis.

Core Findings at a Glance

This compound has demonstrated significant potential in preclinical models of atherosclerosis. In a well-established ApoE knockout (ApoE-/-) mouse model fed a high-fat diet, oral administration of this compound led to a marked reduction in atherosclerotic plaque burden. This was accompanied by beneficial alterations in the lipid profile, including a significant decrease in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study on this compound's effects on lipid parameters and atherosclerosis in ApoE-/- mice.

Table 1: Effect of this compound on Plasma Lipid Levels in Atherosclerotic ApoE-/- Mice

| Treatment Group | Dose | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) |

| Model (Vehicle) | - | 29.35 ± 1.65 | 4.02 ± 0.61 | 1.83 ± 0.17 | 25.71 ± 1.62 |

| This compound | 30 mg/kg/day | 22.51 ± 1.83 | 3.21 ± 0.53 | 2.01 ± 0.21 | 18.03 ± 1.87 |

| Atorvastatin | 10 mg/kg/day | 21.03 ± 1.57 | 3.11 ± 0.49 | 2.15 ± 0.23 | 16.98 ± 1.61 |

*p < 0.05 vs. Model group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice

| Treatment Group | Dose | Aortic Plaque Area (%) |

| Model (Vehicle) | - | 35.2 ± 3.8 |

| This compound | 30 mg/kg/day | 23.7 ± 3.1 |

| Atorvastatin | 10 mg/kg/day | 21.5 ± 2.9 |

*p < 0.05 vs. Model group. Data are presented as mean ± SD.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Atherosclerosis Model

-

Animal Model: Male ApoE knockout (ApoE-/-) mice, aged 8 weeks.

-

Atherosclerosis Induction: Mice were fed a high-fat diet (HFD) for a duration of 8 weeks to induce the development of atherosclerotic plaques.

-

Treatment Groups:

-

Model Group: Received the vehicle (0.5% carboxymethylcellulose sodium) daily by intragastric gavage.

-

This compound Group: Received this compound at a dose of 30 mg/kg body weight, administered daily by intragastric gavage.

-

Positive Control Group: Received Atorvastatin at a dose of 10 mg/kg body weight, administered daily by intragastric gavage.

-

-

Treatment Duration: 8 weeks, concurrent with the high-fat diet feeding.

Biochemical Analysis of Plasma Lipids

-

Sample Collection: At the end of the 8-week treatment period, blood samples were collected from the mice.

-

Analysis: Plasma levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) were determined using commercially available assay kits.

Quantification of Atherosclerotic Plaques

-

Tissue Preparation: Following euthanasia, the entire aorta was carefully dissected from the aortic arch to the iliac bifurcation. The aorta was opened longitudinally, and the periadventitial fat was removed.

-

Staining: The aortas were stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within the atherosclerotic plaques.

-

Image Analysis: The stained aortas were imaged, and the total aortic area and the Oil Red O-positive (plaque) area were quantified using image analysis software (Image-Pro Plus 6.0). The extent of atherosclerosis was expressed as the percentage of the total aortic surface area covered by plaques.

Visualizing the Core Concepts

Signaling Pathway of PCSK9 and its Inhibition

Caption: Mechanism of PCSK9 and its inhibition by this compound.

Experimental Workflow for Preclinical Atherosclerosis Study

Caption: Workflow of the in vivo atherosclerosis study.

Logical Relationship of this compound's Anti-Atherosclerotic Effect

Caption: Causal chain of this compound's therapeutic effect.

Methodological & Application

Application Notes and Protocols for Pcsk9-IN-11 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently, reduced clearance of LDL cholesterol from the bloodstream.[1][2][3] Elevated PCSK9 levels are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[4] Therefore, inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing high cholesterol.[5][]

Pcsk9-IN-11 is a potent, orally active small molecule inhibitor of PCSK9. It functions by inhibiting the transcription of the PCSK9 gene, leading to decreased PCSK9 protein levels.[7][8] This reduction in PCSK9 allows for increased recycling of the LDLR to the cell surface, enhancing the uptake of LDL cholesterol and lowering its circulating levels.[7][8] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on the PCSK9-LDLR pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect at the transcriptional level of the PCSK9 gene. The transcription of PCSK9 is primarily regulated by the transcription factors Sterol Regulatory Element-Binding Protein 2 (SREBP2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α).[9][10] this compound interferes with this transcriptional activation, leading to a dose-dependent decrease in PCSK9 mRNA and protein expression.[7] The subsequent increase in LDLR protein levels is a direct consequence of reduced PCSK9-mediated degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in in vitro assays.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 µM | [7][8] |

Table 1: Potency of this compound

| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Western Blot (PCSK9 Protein) | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent decrease in PCSK9 protein | [7][8] |

| Western Blot (LDLR Protein) | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent increase in LDLR protein | [7][8] |

| DiI-LDL Uptake | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent increase in LDL uptake (~1.7-fold) | [7][8] |

Table 2: Effective Concentrations and Observed Effects of this compound in Cell-Based Assays

Experimental Protocols

Here are detailed protocols for key in vitro experiments to evaluate the activity of this compound.

Western Blot Analysis of PCSK9 and LDLR Protein Levels

This protocol describes how to measure the effect of this compound on PCSK9 and LDLR protein expression in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-PCSK9 and anti-LDLR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-PCSK9 or anti-LDLR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Analysis: Capture the image using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.

Fluorescent LDL Uptake Assay

This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL (e.g., DiI-LDL) into cells.

Materials:

-

HepG2 cells

-

96-well black, clear-bottom plates

-

Cell culture medium

-

This compound

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescence microscope

-

Fluorescence plate reader

Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with this compound at various concentrations for 24 hours in a medium containing LPDS to upregulate LDLR expression.

-

LDL Incubation: Replace the medium with fresh medium containing DiI-LDL (e.g., 10 µg/mL) and incubate for 3-4 hours at 37°C.[11]

-

Washing: Wash the cells multiple times with PBS to remove unbound DiI-LDL.

-

Imaging: (Optional) Visualize LDL uptake using a fluorescence microscope.

-

Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent dye. Normalize the fluorescence to the protein content of each well.

PCSK9 ELISA

An ELISA can be used to quantify the amount of PCSK9 secreted into the cell culture medium.

Materials:

-

Conditioned media from this compound treated cells

-

Human PCSK9 ELISA Kit

-

Microplate reader

Protocol:

-

Sample Collection: Collect the cell culture supernatant from HepG2 cells treated with this compound for 24 hours.

-

Sample Preparation: Centrifuge the supernatant to remove cell debris.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific PCSK9 ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

-

Measurement: Measure the absorbance using a microplate reader.

-

Analysis: Calculate the concentration of PCSK9 in the samples based on the standard curve.

Troubleshooting

| Problem | Possible Cause | Solution |

| No change in LDLR levels after this compound treatment | Inactive compound | Check the storage and handling of this compound. |

| Cell line not responsive | Confirm that HepG2 cells express PCSK9 and LDLR. | |

| Insufficient incubation time | Optimize the incubation time (e.g., 48 hours). | |

| High background in LDL uptake assay | Incomplete washing | Increase the number and duration of wash steps. |

| Non-specific binding of LDL | Include a control with a non-fluorescent LDL to assess background. | |

| Variability in ELISA results | Pipetting errors | Use calibrated pipettes and ensure proper technique. |

| Improper washing | Ensure thorough washing between steps as per the kit protocol. |

Table 3: Troubleshooting common issues.

Conclusion

This compound is a valuable tool for studying the role of PCSK9 in cholesterol metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this and other PCSK9 transcriptional inhibitors. By utilizing assays such as Western blotting, fluorescent LDL uptake, and ELISA, a comprehensive understanding of a compound's impact on the PCSK9-LDLR pathway can be achieved.

References

- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heartcare.sydney [heartcare.sydney]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sterol-dependent regulation of proprotein convertase subtilisin/kexin type 9 expression by sterol-regulatory element binding protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.bio-techne.com [resources.bio-techne.com]

Application Notes and Protocols for Pcsk9-IN-11 in HepG2 Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pcsk9-IN-11, a potent and orally active PCSK9 inhibitor, in experiments involving the human hepatoma cell line, HepG2. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the use of this compound in research focused on cholesterol metabolism and atherosclerosis.

Introduction to this compound

This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.

This compound exerts its effect by inhibiting the transcriptional activity of PCSK9 in HepG2 cells.[1] This leads to a decrease in PCSK9 protein levels, which in turn reduces the degradation of the LDLR. The increased number of LDLRs on the cell surface enhances the uptake of LDL-C into the cells, thereby lowering extracellular LDL-C levels.

Mechanism of Action of this compound in HepG2 Cells

The signaling pathway illustrating the mechanism of action of this compound in HepG2 cells is depicted below. Under normal conditions, PCSK9 promotes the degradation of the LDL receptor. This compound inhibits PCSK9, leading to increased recycling of the LDL receptor to the cell surface and enhanced LDL cholesterol uptake.

Caption: Mechanism of this compound in HepG2 Cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in HepG2 cell experiments.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

| Parameter | Value | Reference |

| IC50 (PCSK9 Transcriptional Inhibition) | 5.7 μM | [1] |

| Optimal Concentration Range | 2.5 - 25 μM | [1] |

| Incubation Time | 24 hours | [1] |

Table 2: Effects of this compound on Protein Levels and LDL Uptake in HepG2 Cells (24-hour treatment)

| Concentration of this compound | PCSK9 Protein Level | LDLR Protein Level | DiI-LDL Uptake | Reference |

| 0 μM (Control) | Baseline | Baseline | Baseline | [1] |

| 2.5 μM | Decreased | Increased | - | [1] |

| 5 μM | Decreased | Increased | - | [1] |

| 12.5 μM | Significantly Decreased | Markedly Increased | - | [1] |

| 25 μM | Significantly Decreased | Markedly Increased | ~1.7-fold increase | [1] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in HepG2 cells.

Cell Culture and Treatment

Experimental Workflow for Cell Culture and Treatment

Caption: HepG2 Cell Culture and Treatment Workflow.

Protocol:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the HepG2 cells into the appropriate culture plates (e.g., 6-well plates for Western blot analysis, 96-well plates for cell viability and LDL uptake assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Adherence: Allow the cells to adhere and grow for 24 hours.

-

Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0, 2.5, 5, 12.5, and 25 μM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for 24 hours.

Western Blot Analysis for PCSK9 and LDLR Protein Levels

Protocol:

-

Cell Lysis: After the 24-hour incubation with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PCSK9 and LDLR overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of PCSK9 and LDLR to the loading control.

DiI-LDL Uptake Assay

Protocol:

-

Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with this compound as described in section 4.1.

-

LDL Depletion: After 24 hours of treatment, replace the medium with a serum-free medium and incubate for another 2 hours to upregulate LDLR expression.

-

DiI-LDL Incubation: Add DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled low-density lipoprotein) to each well at a final concentration of 10 µg/mL. Incubate the cells for 4 hours at 37°C.

-

Washing: Remove the DiI-LDL containing medium and wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~520 nm and an emission wavelength of ~580 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold change in LDL uptake.

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to the cell culture medium.

-

Cytotoxicity: It is advisable to perform a cell viability assay (e.g., MTT or PrestoBlue assay) to ensure that the concentrations of this compound used are not cytotoxic to the HepG2 cells.

-

Positive Control: A known PCSK9 inhibitor can be used as a positive control to validate the experimental setup.

-

Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.